molecular formula C11H15NO3 B1581432 ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 6314-22-3

ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B1581432
CAS RN: 6314-22-3
M. Wt: 209.24 g/mol
InChI Key: ZCNAULQFSXEJTD-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C11H15NO3 . It is a nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate can be viewed using computational tools . It has an average mass of 209.242 Da and a monoisotopic mass of 209.105194 Da .


Physical And Chemical Properties Analysis

Ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 359.2±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.5±3.0 kJ/mol and a flash point of 171.0±27.9 °C .

Scientific Research Applications

Oxidation Studies

Research on ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate has explored its behavior under oxidation conditions. Cirrincione et al. (1987) investigated the aerial oxidation of similar pyrrole compounds, revealing the formation of 2-hydroxy-2H-pyrroles, which provides insights into the chemical behavior of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate under oxidative conditions (Cirrincione et al., 1987).

Structural and Spectroscopic Analysis

A study by Singh et al. (2014) on a related pyrrole derivative, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, provides valuable insights into the structural and spectroscopic properties of similar compounds. This research helps understand the molecular assembly and chemical reactivity of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (Singh et al., 2014).

Hydrogen-Bonding Patterns

The study of hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole, including compounds similar to ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, is critical for understanding its molecular interactions. Senge et al. (2005) investigated these patterns, providing insights into the behavior of ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in different molecular environments (Senge et al., 2005).

Synthesis and Molecular Structure

Singh et al. (2013) conducted a study on ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound structurally related to ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. This research offers valuable insights into the synthesis, molecular structure, and vibrational analysis of similar pyrrole compounds (Singh et al., 2013).

Chemical Reactivity Analysis

Rawat et al. (2014) evaluated the chemical reactivity of pyrrole precursors, including compounds akin to ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. This study provides an understanding of the synthetic usefulness and comparative evaluations of such compounds (Rawat et al., 2014).

Non-Linear Optical Property Investigation

Singh et al. (2015) synthesized pyrrole–chalcone derivatives similar to ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate and investigated their spectroscopic and quantum chemical correlation. This research is significant for understanding the non-linear optical properties of related compounds (Singh et al., 2015).

properties

IUPAC Name

ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-5-15-11(14)9-6(2)10(8(4)13)12-7(9)3/h12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNAULQFSXEJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212484
Record name Pyrrole-3-carboxylic acid, 5-acetyl-2,4-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212484
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

CAS RN

6314-22-3
Record name Pyrrole-3-carboxylic acid, 5-acetyl-2,4-dimethyl-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6314-22-3
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Record name 6314-22-3
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Record name Pyrrole-3-carboxylic acid, 5-acetyl-2,4-dimethyl-, ethyl ester
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Record name ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Synthesis routes and methods

Procedure details

Pentane-2,4-dione (10.3 mL, 0.1 mol) was diluted with AcOH and cooled to 0° C. NaNO2 (6.9 g, 0.1 mol) was dissolved in H2O (10 mL) and added dropwise, keeping the internal temperature ≦10° C. The mixture was stirred for 1 h with cooling then 3 h at room temperature. Ethyl acetoacetate (14 mL, 0.11 mol) was dissolved in 1:1 AcOH/H2O (100 mL) and Zn powder (7.19 g, 0.11 mol) was added. To this the oxime solution was added and the mixture was heated at 100° C. for 30 min then poured into H2O (0.8 L). The aqueous mixture was extracted with EtOAc (3×500 mL). The combined organic extracts were washed (brine), dried (MgSO4), filtered, and evaporated in vacuo. The residue was purified by SiO2 chromatography (heptane/EtOAc gradient elution) to afford 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (4.32 g). An aliquot (3.5 g, 16.7 mmol) was added to KOH (4.22 g, 75.3 mmol) dissolved in H2O (5 mL) and the mixture was heated at 130° C. for 18 h. It was then cooled, diluted with H2O (50 mL) and acidified with 2 M aq HCl. This mixture was extracted with EtOAc (3×50 mL). The combined organic extracts were washed (brine), dried (MgSO4), filtered, and evaporated in vacuo. The residue was purified by SiO2 chromatography (EtOAc) to afford 1-(3,5-dimethyl-1H-pyrrol-2-yl)-ethanone (1.05 g). An aliquot (536 mg, 3.9 mmol) was suspended in N,N-dimethylformamide dimethyl acetal (1.2 mL, 8.8 mmol) in a N2-flushed flask and heated at 90° C. for 48 h. The mixture was cooled and triturated in cold EtOAc. The resulting precipitate was filtered and washed with EtOAc to afford the title compound (444 mg) as a buff. 1H-NMR (DMSO-d6) δ: 1.41 (s, 3H, CH3), 2.23 (s, 3H, CH3), 2.23 (br. s, 6H, CH3), 4.77 (d, 1H, J=12.4 Hz, CH), 4.95 (s, 1H, pyrrolyl-H), 6.85 (d, 1H, J=12.4 Hz, CH).
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.19 g
Type
catalyst
Reaction Step Three
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.8 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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